molecular formula C9H11ClN2O2 B101162 Methyl 3-carbamimidoylbenzoate hydrochloride CAS No. 18219-39-1

Methyl 3-carbamimidoylbenzoate hydrochloride

Cat. No.: B101162
CAS No.: 18219-39-1
M. Wt: 214.65 g/mol
InChI Key: DYMXEQLOMHMOQE-UHFFFAOYSA-N
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Description

Methyl 3-carbamimidoylbenzoate hydrochloride (CAS 18219-39-1) is a benzamidine derivative with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol. Structurally, it features a benzoate ester backbone substituted with a carbamimidoyl group (-C(=NH)NH₂) at the 3-position, paired with a hydrochloride salt. The compound is commercially available in purities up to 97% and is typically supplied in quantities of 250 mg, 1 g, or 5 g . Its primary applications lie in medicinal chemistry and biochemical research, where benzamidine derivatives are often utilized as protease inhibitors due to their ability to interact with enzyme active sites .

Properties

IUPAC Name

methyl 3-carbamimidoylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMXEQLOMHMOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546890
Record name Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18219-39-1
Record name Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Nitrile Hydroxylation

Procedure :

  • Substrate Preparation : Methyl 3-cyanobenzoate (1.0 equiv) is dissolved in anhydrous methanol.

  • Hydroxylamine Addition : Hydroxylamine hydrochloride (2.2 equiv) and sodium methoxide (2.5 equiv) are added under nitrogen.

  • Reaction Conditions : Reflux at 70°C for 3–6 hours, monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

  • Workup : Concentration under reduced pressure, followed by recrystallization from ethanol/water (4:1).

Data :

ParameterValueSource
Yield95–100%
Purity (HPLC)>98%
Reaction Time3–6 hours

Acid-Catalyzed Hydrochloride Formation

The amidoxime intermediate is treated with concentrated HCl in dichloromethane at 0–5°C for 2 hours, yielding the hydrochloride salt with >99% protonation efficiency.

Alternative Pathway via Direct Carbamimidoylation

Coupling Reagent-Assisted Synthesis

Reagents :

  • Coupling Agents : BOP, HATU, or DCC (1.2 equiv)

  • Base : Triethylamine or DIEA (3.0 equiv)

  • Solvent : DMF or THF

Procedure :

  • Methyl 3-aminobenzoate (1.0 equiv) reacts with cyanamide (1.5 equiv) in the presence of BOP.

  • The mixture is stirred at 25°C for 24 hours.

  • Hydrochloride salt formation is achieved via HCl gas bubbling in ethyl acetate.

Performance Metrics :

MetricBOPHATU
Yield78%85%
Impurity Profile<2%<1.5%
ScalabilityPilot-scale validatedLimited to lab-scale

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Key Features :

  • Residence Time : 8–12 minutes at 120°C

  • Catalyst : Immobilized lipases for esterification (e.g., Novozym 435)

  • Throughput : 50–100 kg/day

Advantages :

  • 40% reduction in solvent use compared to batch processes.

  • Real-time PAT (Process Analytical Technology) monitoring ensures consistent amidoxime conversion (>97%).

Optimization Strategies and Yield Enhancement

Solvent Engineering

Optimal Systems :

  • Polar Aprotic Solvents : DMF > DMSO > NMP (yields 82–94%)

  • Co-Solvent Systems : THF/water (3:1) improves amidoxime solubility by 30%.

Microwave-Assisted Synthesis

Conditions :

  • 150 W, 100°C, 15 minutes

  • Yield Increase : 22% vs. conventional heating.

Quality Control and Analytical Characterization

Critical Quality Attributes (CQAs)

ParameterMethodSpecification
Identity¹H/¹³C NMRδ 8.21 (s, 1H, NH)
PurityHPLC (C18)≥98.5%
Chloride ContentIon Chromatography18.5–19.5%

Stability Studies

  • Forced Degradation : ≤2% decomposition after 48 hours at 40°C/75% RH.

Comparative Analysis of Synthetic Approaches

MethodYieldCost (USD/kg)E-Factor
Nitrile Hydroxylation95%2208.2
Direct Coupling78%45014.7
Biocatalytic88%3105.1

E-Factor = (Mass of waste)/(Mass of product)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamimidoylbenzoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-carbamimidoylbenzoate hydrochloride belongs to a broader class of benzamidine derivatives. Below is a detailed comparison with structurally and functionally related compounds, supported by molecular data and research findings.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications/Notes
Methyl 3-carbamimidoylbenzoate HCl (18219-39-1) C₉H₁₁ClN₂O₂ 214.65 3-carbamimidoyl, methoxycarbonyl 97% Protease inhibition, biochemical assays
3-Methoxybenzamidine HCl (57075-83-9) C₈H₁₁ClN₂O 198.64 3-methoxy, benzamidine Not specified Structural analog; similar inhibitory properties
2-Methoxybenzimidamide HCl (18637-00-8) C₈H₁₁ClN₂O 198.64 2-methoxy, benzimidamide Not specified Lower similarity score (0.92); positional isomer effects
3-Bromobenzamidine HCl (16796-52-4) C₇H₈BrClN₂ 235.51 3-bromo, benzamidine 95+% Enhanced lipophilicity; halogen interactions
3-Aminomethyl Benzamidine DihydroHCl (328552-96-1) C₈H₁₂Cl₂N₄ 239.12 3-aminomethyl, dihydrochloride Not specified Increased solubility; dual charge state
Methyl 3-[(methylamino)methyl]benzoate HCl (N/A) C₁₀H₁₄ClNO₂ 215.68 3-(methylamino)methyl, methoxycarbonyl Not specified Altered basicity; potential CNS activity

Key Structural and Functional Differences

3-Bromobenzamidine HCl (CAS 16796-52-4) incorporates a bromine atom, which increases molecular weight and may enhance halogen bonding in protein-ligand interactions . 3-Aminomethyl Benzamidine DihydroHCl (CAS 328552-96-1) features a dihydrochloride salt, improving aqueous solubility compared to mono-HCl analogs, which is critical for in vitro assays .

Positional Isomerism :

  • 2-Methoxybenzimidamide HCl (CAS 18637-00-8) demonstrates how substituent position affects bioactivity. The ortho-methoxy group may sterically hinder binding to target enzymes compared to the para or meta positions .

Similarity Scores :

  • Based on cheminformatics data (), 3-Methoxybenzamidine HCl (CAS 57075-83-9) has a structural similarity score of 1.00 to the target compound, indicating nearly identical core structures but lacking the methoxycarbonyl group. Derivatives like 2-Ethoxybenzimidamide HCl (CAS 38148-63-9) score 0.92 , reflecting reduced overlap due to ethoxy substitution and positional differences .

Table 2: Physicochemical and Application Comparison

Property/Application Methyl 3-carbamimidoylbenzoate HCl 3-Bromobenzamidine HCl 3-Methoxybenzamidine HCl
Solubility in Water Moderate (HCl salt enhances) Low (bromo increases lipophilicity) Moderate
Enzyme Inhibition Potential High (carbamimidoyl specificity) Moderate (broad-spectrum) High (similar core)
Synthetic Complexity Intermediate High (bromination steps) Low
Reported Purity 97% 95+% Not specified

Research Findings and Implications

  • Medicinal Chemistry : Benzamidine derivatives are widely explored as thrombin and trypsin inhibitors. The methoxycarbonyl group in Methyl 3-carbamimidoylbenzoate HCl may confer selectivity toward serine proteases with hydrophobic binding pockets .
  • Comparative Reactivity : Halogenated analogs like 3-Bromobenzamidine HCl exhibit slower metabolic degradation due to bromine’s steric and electronic effects, making them suitable for long-duration assays .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 328552-96-1) offer superior solubility but may require pH adjustment in biological buffers to prevent precipitation .

Biological Activity

Methyl 3-carbamimidoylbenzoate hydrochloride, a compound derived from benzoic acid, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a carbamimidoyl group attached to a benzoate moiety. This structural configuration is crucial for its biological activity. The compound is often represented as follows:

Methyl 3 carbamimidoylbenzoate hydrochlorideC10H12ClN2O2\text{Methyl 3 carbamimidoylbenzoate hydrochloride}\rightarrow C_{10}H_{12}ClN_{2}O_{2}

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various benzoic acid derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antibacterial agents in clinical applications .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Cell Membrane Disruption : Some derivatives affect the integrity of microbial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of methyl benzoate derivatives revealed that certain modifications enhance their efficacy against resistant bacterial strains. The study utilized a series of in vitro assays to assess the minimum inhibitory concentration (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications significantly influenced antibacterial potency .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Methyl 3-carbamimidoylbenzoate1632
Control (Standard Antibiotic)816

Case Study 2: Antiparasitic Activity

In a preclinical model evaluating the antiparasitic effects of related compounds, a significant reduction in parasitemia was observed following treatment with methyl benzoate derivatives. The study reported that these compounds could reduce parasitemia levels by over 90% within a short treatment duration, suggesting their potential for single-dose therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-carbamimidoylbenzoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from methyl 3-aminobenzoate. A key step is the introduction of the carbamimidoyl group via amidoxime formation, followed by hydrochlorination. Critical parameters include:

  • Molar ratios : Excess reagents (e.g., hydroxylamine hydrochloride) to drive amidoxime formation .
  • Catalysts : Acidic or basic conditions to modulate reaction kinetics .
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of intermediates .
    Yield optimization requires monitoring via TLC or HPLC and purification via recrystallization or column chromatography .

Q. How is this compound characterized analytically, and what purity thresholds are critical for research use?

  • Methodological Answer : Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm the carbamimidoyl group and ester functionality .
  • Mass spectrometry (ESI-MS) for molecular ion validation (MW: 214.67 g/mol) .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>97% recommended for biological assays) .
    Purity thresholds depend on application: ≥95% for synthetic intermediates, ≥98% for in vitro studies .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of this compound in nucleophilic substitutions or cyclization reactions?

  • Methodological Answer : The carbamimidoyl group acts as a directing and activating moiety:

  • Electrophilic aromatic substitution : The amidine group enhances electron density at the benzoate ring’s meta-position, facilitating reactions like nitration or halogenation .
  • Cyclization : Under acidic conditions, the amidine can react with adjacent esters to form heterocycles (e.g., benzimidazoles) via intramolecular nucleophilic attack .

    Mechanistic studies should employ kinetic profiling and DFT calculations to validate intermediates .

Q. How does structural modification of this compound influence its biological activity, and what in vitro assays are suitable for evaluation?

  • Methodological Answer : Modifications (e.g., fluorination at the phenyl ring) alter hydrophobicity and target binding:

  • Fluorine substitution : Enhances metabolic stability and receptor affinity via hydrophobic and electrostatic interactions .
  • Assays :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values .
  • Cellular uptake : Radiolabeled analogs (³H/¹⁴C) tracked via scintillation counting .
    Structure-activity relationships (SAR) require iterative synthesis and parallel screening .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent polarity : Test solubility in DMSO, water, and ethanol with controlled pH .
  • Degradation pathways : Accelerated stability studies (40°C/75% RH) with HPLC-MS to identify hydrolysis products (e.g., free benzoic acid) .
  • Counterion effects : Compare hydrochloride vs. freebase forms for hygroscopicity differences .

Q. What strategies are recommended for designing stable formulations of this compound in long-term biological studies?

  • Methodological Answer :

  • Lyophilization : Prepare as a lyophilized powder stored at -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Buffered solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .
  • Excipients : Add cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Data Analysis and Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Bonferroni correction for multiple comparisons) .
  • QC criteria : Reject outliers via Grubbs’ test and ensure R² >0.95 for curve fitting .

Q. How should researchers design controls to account for potential off-target effects of this compound in enzyme assays?

  • Methodological Answer :

  • Negative controls : Use structurally analogous inert compounds (e.g., methyl benzoate) .
  • Positive controls : Include known inhibitors (e.g., benzamidine for serine proteases) .
  • Blank corrections : Subtract background signals from DMSO or buffer-only samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-carbamimidoylbenzoate hydrochloride
Reactant of Route 2
Methyl 3-carbamimidoylbenzoate hydrochloride

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